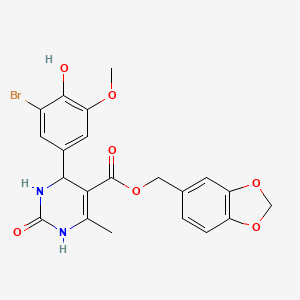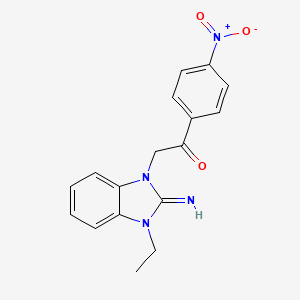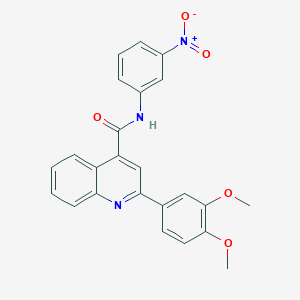
1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a benzodioxole moiety with a brominated hydroxy-methoxyphenyl group and a tetrahydropyrimidine carboxylate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole moiety, followed by the introduction of the brominated hydroxy-methoxyphenyl group. The final steps involve the formation of the tetrahydropyrimidine ring and the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties.
Brominated phenols: Compounds featuring brominated hydroxy-methoxyphenyl groups.
Tetrahydropyrimidine carboxylates: Compounds with similar tetrahydropyrimidine structures.
Uniqueness
1,3-Benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of these structural features, which may confer distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
5602-26-6 |
|---|---|
分子式 |
C21H19BrN2O7 |
分子量 |
491.3 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19BrN2O7/c1-10-17(20(26)29-8-11-3-4-14-15(5-11)31-9-30-14)18(24-21(27)23-10)12-6-13(22)19(25)16(7-12)28-2/h3-7,18,25H,8-9H2,1-2H3,(H2,23,24,27) |
InChI 键 |
WRCLWIQDWXBMFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B11662669.png)
![N'-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662670.png)
![methyl 4-((Z)-{3-[(3-hydroxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B11662680.png)
![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11662681.png)
![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11662685.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11662687.png)
![Propyl 4-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11662694.png)

![ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B11662708.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11662714.png)
![Ethyl 6-tert-butyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662718.png)

![2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanol](/img/structure/B11662722.png)
![N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11662743.png)
